molecular formula C10H11NO2 B3060580 1-(Pyridin-4-yl)pentane-1,4-dione CAS No. 53842-13-0

1-(Pyridin-4-yl)pentane-1,4-dione

Cat. No.: B3060580
CAS No.: 53842-13-0
M. Wt: 177.20
InChI Key: JOJXNAOWGPSAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)pentane-1,4-dione is an organic compound characterized by the presence of a pyridine ring attached to a pentane-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pentane-1,4-dione can be synthesized through the reaction of pyridin-4-carbaldehyde with methyl ketones in the presence of sodium hydride. This reaction typically involves a tandem process where the initial formation of an intermediate is followed by further transformations to yield the desired diketone . Another method involves the use of acetophenone and pyridine-4-carbaldehyde in the presence of bases such as barium isopropoxide or sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and conditions would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)pentane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)pentane-1,4-dione is unique due to its specific positioning of the pyridine ring, which imparts distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of specialized coordination compounds and materials .

Properties

IUPAC Name

1-pyridin-4-ylpentane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)2-3-10(13)9-4-6-11-7-5-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJXNAOWGPSAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302797
Record name 1-(4-Pyridinyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53842-13-0
Record name 1-(4-Pyridinyl)-1,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53842-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridinyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)pentane-1,4-dione
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-yl)pentane-1,4-dione
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-4-yl)pentane-1,4-dione
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-4-yl)pentane-1,4-dione
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-4-yl)pentane-1,4-dione
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-4-yl)pentane-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.